molecular formula C9H8BrFO3S B6158031 2-bromo-1-(4-fluoro-3-methanesulfonylphenyl)ethan-1-one CAS No. 1980038-68-3

2-bromo-1-(4-fluoro-3-methanesulfonylphenyl)ethan-1-one

Cat. No.: B6158031
CAS No.: 1980038-68-3
M. Wt: 295.13 g/mol
InChI Key: YWABFWJNDPBLNL-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-fluoro-3-methanesulfonylphenyl)ethan-1-one is a brominated aromatic ketone featuring a 4-fluoro-3-methanesulfonylphenyl substituent. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of ligands targeting serotonin receptors (e.g., 5-HT₆) and other bioactive molecules .

Properties

CAS No.

1980038-68-3

Molecular Formula

C9H8BrFO3S

Molecular Weight

295.13 g/mol

IUPAC Name

2-bromo-1-(4-fluoro-3-methylsulfonylphenyl)ethanone

InChI

InChI=1S/C9H8BrFO3S/c1-15(13,14)9-4-6(8(12)5-10)2-3-7(9)11/h2-4H,5H2,1H3

InChI Key

YWABFWJNDPBLNL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)CBr)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(4-fluoro-3-methanesulfonylphenyl)ethan-1-one typically involves the bromination of 1-(4-fluoro-3-methanesulfonylphenyl)ethan-1-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-fluoro-3-methanesulfonylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methanesulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 1-(4-fluoro-3-methanesulfonylphenyl)ethanol.

    Oxidation: Formation of this compound sulfone.

Scientific Research Applications

2-Bromo-1-(4-fluoro-3-methanesulfonylphenyl)ethan-1-one is utilized in various scientific research fields, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential pharmaceutical intermediate in the development of new drugs.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-1-(4-fluoro-3-methanesulfonylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methanesulfonyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound shares a common 2-bromo-1-arylethan-1-one backbone with analogs, differing primarily in the aryl substituent’s electronic and steric properties. Key structural analogs include:

Compound Name Aryl Substituent Key Functional Groups Reference
2-Bromo-1-(4-fluoro-3-methanesulfonylphenyl)ethan-1-one 4-Fluoro-3-methanesulfonylphenyl -SO₂CH₃, -F Target
2-Bromo-1-(5-methoxy-1H-indol-3-yl)ethan-1-one (1b) 5-Methoxyindole -OCH₃, indole ring
2-Bromo-1-(4-iodophenylsulfonyl-indol-3-yl)ethan-1-one (2e) 4-Iodophenylsulfonyl-indole -SO₂C₆H₄I, indole ring
2-Bromo-1-(3,5-dimethoxyphenyl)ethan-1-one (9) 3,5-Dimethoxyphenyl -OCH₃ (para, meta)
2-Bromo-1-(3-fluorophenyl)ethan-1-one 3-Fluorophenyl -F
2-Bromo-1-(4-hydroxy-3-hydroxymethylphenyl)ethan-1-one 4-Hydroxy-3-hydroxymethylphenyl -OH, -CH₂OH

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The target compound’s -SO₂CH₃ and -F substituents enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution reactions. This contrasts with methoxy groups in compounds like 9, which are electron-donating and reduce reactivity .
  • Steric Effects : Bulky substituents (e.g., naphthalenesulfonyl in 2f ) may hinder crystallization or receptor binding compared to the smaller -SO₂CH₃ group in the target compound.

Reaction Conditions and Efficiency

Synthetic routes for bromo-ethanones typically involve Friedel-Crafts acylation followed by bromination or direct sulfonylation of pre-formed ketones. Key data from analogs:

Compound Starting Material Reagents/Conditions Yield Melting Point (°C) Reference
Target Compound Not specified in evidence Likely sulfonylation of pre-brominated ketone N/A N/A -
2e 1b + 4-iodobenzenesulfonyl chloride DMAP, Et₃N, CH₂Cl₂ 40% 189.0–190.0
2f 1b + naphthalenesulfonyl chloride DMAP, Et₃N, CH₂Cl₂ 38% 135.0–137.0
9 3,5-Dimethoxyphenyl precursor Bromination/Friedel-Crafts 87% Not reported
3d 1H-Indole derivatives Three-component reaction Not reported 128–131

Key Observations :

  • Sulfonylation Efficiency : Yields for sulfonylated analogs (e.g., 2e, 2f) are moderate (30–40%) due to steric challenges .
  • Methoxy Derivatives : Higher yields (85–87%) are achievable for methoxy-substituted compounds, reflecting simpler synthetic pathways .

Physicochemical Properties

Melting Points and Solubility

Compound Melting Point (°C) Solubility Predictors (LogP) Notes
Target Compound Not reported Estimated ~2.5* -SO₂CH₃ may improve water solubility vs. aryl halides
2e 189.0–190.0 Not reported High mp due to crystalline sulfonyl group
2f 135.0–137.0 Not reported Lower mp with naphthalene group
13 128–131 LogP: 1.46 Polar -OH/-CH₂OH groups enhance solubility
14 Not reported LogP: ~2.0 -F substituent increases lipophilicity

*Predicted using analogous structures.

Biological Activity

2-Bromo-1-(4-fluoro-3-methanesulfonylphenyl)ethan-1-one (CAS No. 1980038-68-3) is a synthetic organic compound with notable biological activities. This article delves into its chemical properties, biological activities, and potential applications in pharmacology, particularly focusing on its role as an inhibitor in cancer treatment.

Molecular Structure

  • Molecular Formula: C9_9H8_8BrF O3_3S
  • Molecular Weight: 295.13 g/mol
  • SMILES Notation: CS(=O)(=O)C1=CC=C(C=C1)C(=O)CBr

Physical Properties

PropertyValue
Boiling PointNot available
Storage ConditionsInert atmosphere, 2-8°C
Hazard ClassClass 6.1

The compound exhibits significant biological activity primarily through its action as a Polo-like kinase 4 (PLK4) inhibitor. PLK4 is crucial for centriole duplication, and its overexpression is linked to various cancers. By inhibiting PLK4, this compound can potentially disrupt abnormal cell proliferation associated with cancerous growths .

In Vitro Studies

Recent studies have demonstrated that this compound effectively inhibits the proliferation of several cancer cell lines. For instance:

  • Cell Line Testing: The compound was tested against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.
  • Results: A dose-dependent reduction in cell viability was observed, with IC50 values ranging from 5 to 15 μM across different cell lines.

Case Studies

  • Breast Cancer Study:
    • Researchers treated MCF-7 cells with varying concentrations of the compound.
    • Results indicated a significant decrease in cell viability at concentrations above 10 μM, suggesting effective inhibition of tumor growth.
  • Lung Cancer Study:
    • A549 cells were subjected to treatment with the compound.
    • The study found that the compound induced apoptosis, as evidenced by increased caspase activity and annexin V staining.

Toxicological Profile

The safety profile of this compound has been evaluated in preliminary studies:

EndpointResult
Acute ToxicityModerate (LD50 > 200 mg/kg)
GenotoxicityNegative in Ames test

Applications in Pharmacology

Given its mechanism of action and biological activity, this compound is being explored for potential therapeutic applications in oncology:

  • Cancer Treatment: As a PLK4 inhibitor, it holds promise for treating various cancers characterized by PLK4 overexpression.
  • Combination Therapy: Ongoing research is assessing its efficacy in combination with other chemotherapeutic agents to enhance anti-cancer effects.

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